molecular formula C7H6Cl2N2O2S B1403751 1H-Benzimidazole-5-sulfonyl chloride hydrochloride CAS No. 1956321-85-9

1H-Benzimidazole-5-sulfonyl chloride hydrochloride

Cat. No.: B1403751
CAS No.: 1956321-85-9
M. Wt: 253.11 g/mol
InChI Key: XESBSBJNPJQJAV-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H5ClN2O2S·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-5-sulfonyl chloride hydrochloride typically involves the sulfonation of benzimidazole followed by chlorination. The process begins with the reaction of benzimidazole with sulfuric acid to introduce the sulfonyl group. This is followed by the chlorination of the sulfonated product using thionyl chloride or phosphorus pentachloride to yield 1H-Benzimidazole-5-sulfonyl chloride. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: This reaction is usually carried out in aqueous media under mild conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

1H-Benzimidazole-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-sulfonyl chloride hydrochloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity makes it useful in the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

    1H-Benzimidazole-5-sulfonic acid: Similar structure but lacks the chloride group, making it less reactive.

    1H-Benzimidazole-5-sulfonyl fluoride: Similar reactivity but with different chemical properties due to the presence of the fluoride group.

    1H-Benzimidazole-5-sulfonyl bromide: Similar reactivity but with different chemical properties due to the presence of the bromide group.

Uniqueness: 1H-Benzimidazole-5-sulfonyl chloride hydrochloride is unique due to its high reactivity and versatility in forming various derivatives. The presence of the chloride group makes it more reactive compared to its analogs, allowing for a broader range of chemical transformations and applications.

Properties

IUPAC Name

3H-benzimidazole-5-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S.ClH/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESBSBJNPJQJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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